molecular formula C17H25NO4 B8233215 (2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-5-phenylpentanoic acid

(2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-5-phenylpentanoic acid

Cat. No.: B8233215
M. Wt: 307.4 g/mol
InChI Key: KGXQILMOYXNNQW-AWEZNQCLSA-N
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Description

(2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-5-phenylpentanoic acid is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it an interesting subject for synthetic and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-5-phenylpentanoic acid typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as amino acids and protecting groups.

    Protection and Activation: The amino group is protected using a suitable protecting group like tert-butoxycarbonyl (Boc).

    Coupling Reactions: The protected amino acid is then coupled with other reagents to form the desired product.

    Deprotection: The protecting group is removed under acidic conditions to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reagents.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

    Purification Techniques: Using advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-5-phenylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

    Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide.

    Reducing Agents: Reagents such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-5-phenylpentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-5-phenylpentanoic acid involves:

    Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulating biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-5-phenylpentanoic acid: A similar compound with slight variations in the structure.

    This compound: Another related compound with different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-phenylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-17(2,3)22-16(21)18(4)14(15(19)20)12-8-11-13-9-6-5-7-10-13/h5-7,9-10,14H,8,11-12H2,1-4H3,(H,19,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXQILMOYXNNQW-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CCCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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